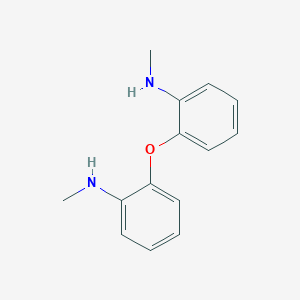

2,2'-Oxybis(N-methylaniline)

Overview

Description

2,2’-Oxybis(N-methylaniline) is an organic compound used in the manufacturing of various products . It is also known by other names such as N-methyl-2-[2-(methylamino)phenoxy]aniline, Benzenamine, 2,2’-oxybis[N-methyl-, SCHEMBL6240378, DTXSID80453631, BDA96782, EN300-210131 .

Synthesis Analysis

The synthesis of N-methylanilines, which would include 2,2’-Oxybis(N-methylaniline), can be achieved through the methylation of anilines with methanol. This process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .Molecular Structure Analysis

The molecular structure of 2,2’-Oxybis(N-methylaniline) can be found in various chemical databases. For instance, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass .Chemical Reactions Analysis

The chemical reactions involving N-methylanilines have been studied extensively. For instance, the dissociation dynamics of methylated anilines have been explored, and it was found that the number and position of methyl substituents on both the aromatic ring and amine functional group can alter the H-atom loss behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of N-methylaniline, a related compound, include its colorless to brown viscous liquid state, its insolubility in water, and its reactivity with acids to form salts plus water .Scientific Research Applications

Chemical Synthesis

“2,2’-Oxybis(N-methylaniline)” is a key component in the synthesis of various chemical compounds. It is used as a building block in the production of a wide range of chemicals .

Conducting Polymers

Polyaniline, a type of conducting polymer, can be synthesized from “2,2’-Oxybis(N-methylaniline)”. These polymers are known for their ease of synthesis, low cost, considerable electrical conductivity, rich chemistry, and strengthened biocompatibility .

Sensor Applications

Substituted polyanilines, which can be derived from “2,2’-Oxybis(N-methylaniline)”, have been used in sensor applications. For example, the biocompatibility of poly(N-methylaniline)/chitosan/H2SO4 offers a new path for glucose sensing applications .

Electrochromic Display Devices

Substituted polyanilines and their blends and composites have been used in electrochromic display devices. These materials offer efficient solubility, processability, and extended applications in different fields .

Energy Storage

Substituted polyanilines and their blends and composites have also been used in energy storage devices such as solar cells, supercapacitors, and batteries .

Semiconductors

Substituted polyanilines and their blends and composites have applications in the field of semiconductors .

Anticorrosion Materials

Substituted polyanilines and their blends and composites have been used as anticorrosion materials .

Nuclear Reprocessing

The diglycolamide “2,2’-Oxybis(N,N-di-n-decylpropanamide)” (mTDDGA), which can be derived from “2,2’-Oxybis(N-methylaniline)”, is being studied as an extractant for actinides and lanthanides in the European Grouped Actinide Extraction (EURO-GANEX) process .

Mechanism of Action

Target of Action

2,2’-Oxybis(N-methylaniline) is a complex organic compound that belongs to the class of aromatic amines It’s known that aromatic amines like n-methylaniline can interact with various organ systems in the body, including the liver, kidneys, central nervous system, and hematopoietic system .

Mode of Action

It’s known that n-methylaniline, a related compound, can induce tissue damage, oxidative stress, inflammation, and alterations in biochemical parameters upon exposure . It’s plausible that 2,2’-Oxybis(N-methylaniline) might exhibit similar interactions with its targets.

Biochemical Pathways

It’s known that n-methylaniline can affect various biochemical pathways related to oxidative stress and inflammation

Result of Action

Related compounds like n-methylaniline have been shown to induce toxicity in the liver, kidneys, central nervous system, and hematopoietic system . Chronic exposure to N-Methylaniline has also been associated with potential carcinogenicity, particularly in relation to bladder cancer .

Action Environment

It’s known that the toxicity of related compounds like n-methylaniline can be influenced by the concentration of the compound and the duration of exposure .

Safety and Hazards

The safety data sheet for N-methylaniline indicates that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves .

properties

IUPAC Name |

N-methyl-2-[2-(methylamino)phenoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLJHINZMLLYBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC2=CC=CC=C2NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453631 | |

| Record name | 2,2'-Oxybis(N-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Oxybis(N-methylaniline) | |

CAS RN |

76967-82-3 | |

| Record name | 2,2'-Oxybis(N-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)

![2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057067.png)

![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)